N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group and a 4-fluorobenzyl substituent. The structure combines a thienopyrimidine core—a heterocyclic scaffold known for its pharmacological relevance—with fluorinated aromatic and benzodioxole moieties, which are often employed to enhance metabolic stability and binding affinity in drug design .
Properties
Molecular Formula |
C27H26FN3O5S |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C27H26FN3O5S/c28-20-8-5-18(6-9-20)16-31-21-11-13-37-25(21)26(33)30(27(31)34)12-3-1-2-4-24(32)29-15-19-7-10-22-23(14-19)36-17-35-22/h5-11,13-14H,1-4,12,15-17H2,(H,29,32) |
InChI Key |
ZNFNDBBHODQXRE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves multiple steps, including the use of palladium-catalyzed cross-coupling reactions. Key reagents include 5-bromo-benzo dioxole, PdCl2, xantphos, and cesium carbonate. The reaction conditions typically involve heating in solvents like 1,4-dioxane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and alkylation reactions are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Potential therapeutic agent for targeting tumor cells under glucose starvation conditions.
Industry: Could be used in the development of new anticancer drugs and other therapeutic agents.
Mechanism of Action
The compound exerts its effects by inhibiting mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells. It also inhibits the mechanistic target of rapamycin (mTOR) pathway, which is involved in cell growth and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules.
Thieno[3,2-d]pyrimidine Derivatives
- Example: Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () Key Differences: The target compound replaces the thiazolo-pyrimidine ring with a thieno-pyrimidine core and lacks the carboxybenzylidene group. Synthesis: Both compounds use N,N-dimethylformamide (DMF) as a solvent, but the target compound likely employs carbodiimide coupling for amide bond formation (analogous to ), whereas uses condensation reactions .
Fluorinated Aromatic Compounds
- Example : N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide ()
- Key Differences : The fluorobenzyl group in the target compound is simpler (4-fluorobenzyl vs. 4-fluoro-3-methoxybenzyl), and the pyrimidine substituents differ (hexanamide vs. tetrazole-dioxane).
- Pharmacological Relevance : Fluorinated benzyl groups in both compounds enhance lipophilicity and receptor binding, but the tetrazole in may confer additional hydrogen-bonding interactions .
Benzodioxole-Containing Analogues
- Example : 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
- Key Differences : The benzodioxole group in the target compound is directly linked to a methyl group, whereas incorporates it into a dihydrobenzodioxine ring.
- Synthetic Routes : Both use amide coupling, but the target compound’s synthesis likely involves multi-step alkylation and cyclization (similar to ) .
Data Tables
Table 1: Structural and Functional Group Comparison
Research Findings and Implications
- Binding Affinity: The thieno-pyrimidine core in the target compound may offer superior kinase inhibition compared to thiazolo-pyrimidines () due to enhanced π-π stacking with aromatic enzyme pockets .
- Metabolic Stability: The 1,3-benzodioxole group likely improves metabolic resistance compared to non-cyclic ether analogues (e.g., ), as methylenedioxy groups are less prone to oxidative degradation .
- Solubility Limitations : The hexanamide chain in the target compound could reduce solubility relative to tetrazole-containing derivatives (), which are more polar .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its antidiabetic and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 507.5 g/mol. Its structure includes a benzodioxole moiety, which is known for various biological activities.
Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxol derivatives in managing diabetes. In particular, compounds derived from benzodioxole have shown significant inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism. For instance, a related compound demonstrated an IC50 value of 0.68 µM against α-amylase, indicating potent inhibitory activity . This inhibition can help regulate blood glucose levels by preventing the breakdown of starches into simpler sugars.
Table 1: Comparison of α-Amylase Inhibition by Benzodioxol Derivatives
In vivo studies using a streptozotocin-induced diabetic mice model indicated that compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This suggests that derivatives like N-(1,3-benzodioxol-5-ylmethyl)-6-[...] could be developed as effective antidiabetic agents.
Anticancer Activity
The anticancer potential of benzodioxole derivatives has also been explored extensively. For example, compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-6-[...] exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. One study reported that certain derivatives had IC50 values ranging from 26 to 65 µM against cancer cell lines .
Table 2: Cytotoxicity of Benzodioxole Derivatives Against Cancer Cell Lines
The mechanism behind the anticancer activity may involve the modulation of signaling pathways related to cancer growth and proliferation. The structural similarities between benzodioxole and known anticancer agents suggest that these compounds could interfere with critical cellular processes involved in tumorigenesis.
Case Studies
A notable case study involved the synthesis and testing of various benzodioxole derivatives for their biological activities. The research team synthesized multiple compounds and subjected them to both in vitro and in vivo evaluations. The results indicated a promising profile for several derivatives in terms of both antidiabetic and anticancer activities, warranting further investigation into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
